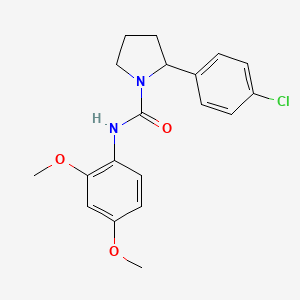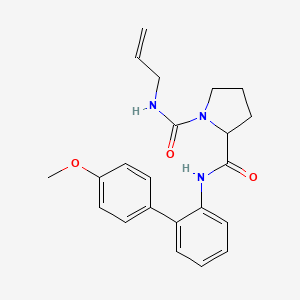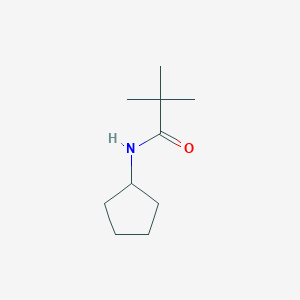
4-(imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide typically involves the following steps:
Formation of Imidazole Derivative: The imidazole ring is synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
N-Alkylation: The imidazole derivative is then alkylated using a suitable alkylating agent such as benzyl chloride to introduce the imidazol-1-ylmethyl group.
Amidation: The final step involves the reaction of the N-alkylated imidazole with 2-methylbenzoic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-(imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced forms of the imidazole or benzamide groups.
Substitution: Substituted benzamide derivatives with various functional groups.
科学研究应用
4-(imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its imidazole moiety.
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Agriculture: Explored for its potential use as a pesticide or herbicide.
作用机制
The mechanism of action of 4-(imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-(imidazol-1-ylmethyl)benzamide
- N-(2-methylphenyl)benzamide
- 4-(imidazol-1-yl)benzoic acid
Uniqueness
4-(imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide is unique due to the presence of both the imidazole and benzamide moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
属性
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-14-4-2-3-5-17(14)20-18(22)16-8-6-15(7-9-16)12-21-11-10-19-13-21/h2-11,13H,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOTYTBZYBONAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide](/img/structure/B6075271.png)
![N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride](/img/structure/B6075283.png)

![(2-CHLOROPHENYL)-N-[4-(4-PYRIDYLCARBONYL)PHENYL]METHANESULFONAMIDE](/img/structure/B6075290.png)
![2-(3,4-DICHLOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B6075292.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6075302.png)
![2-[(4-FLUOROPHENYL)AMINO]-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B6075304.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6075308.png)

![ethyl 5-methyl-4-phenyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6075317.png)
![1-[1-[[1-[(8-Fluoroquinolin-2-yl)methyl]piperidin-4-yl]methyl]triazol-4-yl]ethanol](/img/structure/B6075330.png)

![3-[(5-Oxo-1-propylpyrrolidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B6075356.png)
![2-(1-(2-fluorobenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6075365.png)
